5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular weight of 242.27 g/mol. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of a boronic acid derivative of cyclopropyl with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.
Direct Arylation: This method involves the direct arylation of a pyrazole ring with a cyclopropyl group using a suitable catalyst and reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can be performed to replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases. Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Other pyrazole derivatives with different substituents also show comparable properties.
Uniqueness: 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of cyclopropyl and pyrazole groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-4-2-3-5-12(9)16-13(10-6-7-10)11(8-15-16)14(17)18/h2-5,8,10H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLGJDAUAROIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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